molecular formula C18H21IN2 B009673 2-Iododesmethylimipramine CAS No. 104880-94-6

2-Iododesmethylimipramine

Cat. No. B009673
M. Wt: 396.3 g/mol
InChI Key: UEXDNHDACHUMOK-OWFUXLEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iododesmethylimipramine is a tricyclic antidepressant that has been widely used in scientific research for its ability to selectively inhibit the uptake of norepinephrine. This compound has been studied extensively due to its potential therapeutic applications in various neuropsychiatric disorders, including depression, anxiety, and bipolar disorder.

Mechanism Of Action

The mechanism of action of 2-Iododesmethylimipramine involves the selective inhibition of the norepinephrine transporter. This compound binds to the norepinephrine transporter and prevents the reuptake of norepinephrine into presynaptic neurons, leading to an increase in the extracellular concentration of norepinephrine. This increase in norepinephrine has been shown to have various physiological and biochemical effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Iododesmethylimipramine are primarily due to its ability to increase the extracellular concentration of norepinephrine. This increase in norepinephrine has been shown to have various effects on the cardiovascular system, including an increase in heart rate and blood pressure. Additionally, 2-Iododesmethylimipramine has been shown to have anxiolytic and antidepressant effects due to its ability to modulate the activity of the noradrenergic system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Iododesmethylimipramine in lab experiments is its ability to selectively inhibit the norepinephrine transporter. This allows researchers to study the effects of norepinephrine on various physiological and biochemical processes. However, one of the limitations of using 2-Iododesmethylimipramine is its potential toxicity. This compound has been shown to have toxic effects on the cardiovascular system at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-Iododesmethylimipramine. One area of research is the development of new compounds that can selectively inhibit the norepinephrine transporter with improved safety profiles. Additionally, 2-Iododesmethylimipramine could be used to study the role of norepinephrine in other neuropsychiatric disorders, such as schizophrenia and post-traumatic stress disorder. Finally, future research could focus on the development of new therapeutic interventions that target the noradrenergic system for the treatment of various neuropsychiatric disorders.

Synthesis Methods

2-Iododesmethylimipramine can be synthesized by the iodination of desmethylimipramine using iodine monochloride in acetic acid. This method yields a high purity product with a yield of approximately 70%. The synthesis of 2-Iododesmethylimipramine is a relatively straightforward process that can be carried out in most organic chemistry laboratories.

Scientific Research Applications

2-Iododesmethylimipramine has been widely used in scientific research for its ability to selectively inhibit the uptake of norepinephrine. This compound has been used to study the role of norepinephrine in various neuropsychiatric disorders, including depression, anxiety, and bipolar disorder. Additionally, 2-Iododesmethylimipramine has been used to study the effects of norepinephrine on the cardiovascular system and to investigate the mechanisms underlying the development of hypertension.

properties

CAS RN

104880-94-6

Product Name

2-Iododesmethylimipramine

Molecular Formula

C18H21IN2

Molecular Weight

396.3 g/mol

IUPAC Name

3-(3-(131I)iodanyl-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C18H21IN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-13-16(19)9-10-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3/i19+4

InChI Key

UEXDNHDACHUMOK-OWFUXLEOSA-N

Isomeric SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)[131I]

SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I

Other CAS RN

104880-94-6

synonyms

2-IDMI
2-iododesmethylimipramine

Origin of Product

United States

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